(4-(1H-pyrrol-1-yl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
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Description
(4-(1H-pyrrol-1-yl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25N3O and its molecular weight is 371.484. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Intermediate Applications
Feng Ta (2013) developed an improved synthesis process for 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate in organic synthesis, highlighting the compound's role in the synthesis of complex organic molecules (Feng Ta, 2013).
Enzyme Inhibition and Anti-Aβ Aggregation Activity
Cheng-Shi Jiang et al. (2019) designed and synthesized a series of selective butyrylcholinesterase (BChE) inhibitors, demonstrating that structural optimization of these compounds can result in improved BChE inhibitory activity, selectivity, and anti-Aβ aggregation activity, suggesting potential therapeutic applications in Alzheimer's disease (Cheng-Shi Jiang et al., 2019).
Luminescence and Material Science
J. Shakirova et al. (2018) explored novel diimine ligands containing the aromatic pyrrolo[3,2-c]isoquinoline system for their use in Ir(III) luminescent complexes, indicating applications in organic electronics and photophysical studies (J. Shakirova et al., 2018).
Antimicrobial Activity
N. Desai et al. (2016) synthesized novel quinoline derivatives showing potent antibacterial and antifungal activities, pointing towards the compound's potential in developing new antimicrobial agents (N. Desai et al., 2016).
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c28-24(20-7-9-22(10-8-20)25-13-3-4-14-25)27-16-12-23(18-27)26-15-11-19-5-1-2-6-21(19)17-26/h1-10,13-14,23H,11-12,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHNMPJCQOWJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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